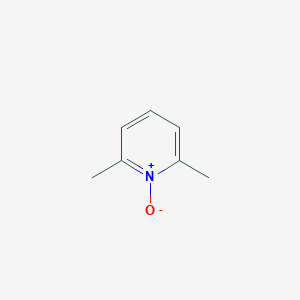







|
REACTION_CXSMILES
|
[N:1]1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[OH:9]O>C(O)(=O)C>[N+:1]1([O-:9])[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8]
|


|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solution is then concentrated in vacuo at 40° C. to approximately 60 ml
|
|
Type
|
ADDITION
|
|
Details
|
Water (20 ml) is added
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrated solution is further dried by lyophilizer overnight
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+]=1(C(=CC=CC1C)C)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |